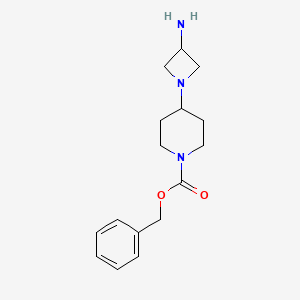

Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate

Description

Chemical Classification and Nomenclature

Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate belongs to the class of heterocyclic organic compounds characterized by the presence of multiple nitrogen-containing ring systems. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the official name being benzyl 4-(3-amino-1-azetidinyl)-1-piperidinecarboxylate. This nomenclature reflects the structural hierarchy where the piperidine ring serves as the central scaffold, with the azetidine substituent attached at the 4-position and the benzyl carboxylate group connected to the piperidine nitrogen.

The molecular classification system places this compound within several overlapping categories. Primarily, it functions as a carboxylate ester due to the benzyl carboxylate functionality derived from the piperidine nitrogen. Additionally, it qualifies as a heterocyclic amine compound because of the multiple nitrogen atoms present in both the piperidine and azetidine rings. The compound also contains a primary amine group attached to the azetidine ring, further expanding its chemical classification profile.

Alternative nomenclature systems have been employed in various chemical databases and literature sources. These include systematic names such as 4-(3-Amino-1-azetidinyl)-1-piperidinecarboxylic acid phenylmethyl ester and 1-Piperidinecarboxylic acid, 4-(3-amino-1-azetidinyl)-, phenylmethyl ester. Such variations in nomenclature reflect the complexity of the molecular structure and the different approaches used by chemical registry systems to describe multi-functional heterocyclic compounds.

Historical Context in Heterocyclic Chemistry

The development of compounds containing both piperidine and azetidine ring systems represents a significant advancement in heterocyclic chemistry that has evolved over several decades. Piperidine, first reported in 1850 by Scottish chemist Thomas Anderson and independently by French chemist Auguste Cahours in 1852, established the foundation for understanding six-membered nitrogen heterocycles. The historical significance of piperidine derivatives in pharmaceutical applications became apparent through their widespread incorporation into various therapeutic agents, including selective serotonin reuptake inhibitors, stimulants, antihistamines, and opioid medications.

Azetidines, representing four-membered nitrogen-containing heterocycles, emerged as important synthetic targets due to their considerable ring strain of approximately 25.4 kilocalories per mole. This ring strain provides azetidines with unique reactivity characteristics that lie between the less stable aziridines and the more stable pyrrolidines. The strain-driven character of azetidines has made them valuable building blocks in organic synthesis and medicinal chemistry applications.

The combination of piperidine and azetidine structural elements within a single molecule represents a relatively recent development in heterocyclic chemistry. Research has demonstrated that such compounds can serve as inverse agonists for specific biological targets, including the ghrelin receptor. The discovery of spirocyclic piperidine-azetidine inverse agonists has opened new avenues for drug development, particularly in addressing metabolic and endocrine disorders.

Contemporary research in heterocyclic chemistry has emphasized the importance of intramolecular cyclization reactions for constructing complex ring systems. Recent advances have included asymmetric synthesis approaches, metal-catalyzed cyclization reactions, and innovative radical-mediated cyclization strategies that enable the efficient formation of multi-ring heterocyclic compounds.

Significance in Chemical Research

This compound occupies a prominent position in contemporary chemical research due to its potential applications as a pharmaceutical building block. The compound's significance stems from its incorporation of structural motifs that are frequently encountered in bioactive molecules. The piperidine ring system appears in numerous pharmaceutical agents across diverse therapeutic categories, making derivatives containing this scaffold particularly valuable for drug discovery programs.

The azetidine component contributes additional synthetic versatility through its strain-driven reactivity profile. This characteristic enables selective chemical transformations that can be triggered under specific reaction conditions, providing synthetic chemists with precise control over molecular modifications. The four-membered ring system's stability relative to aziridines, combined with its enhanced reactivity compared to larger ring systems, creates an optimal balance for synthetic applications.

Research applications for this compound extend beyond traditional pharmaceutical development. The molecule serves as a model system for studying intramolecular cyclization reactions and developing new synthetic methodologies. Its complex structure provides opportunities to investigate regioselectivity and stereoselectivity in chemical transformations involving multiple reactive sites.

Current research trends have highlighted the importance of nitrogen heterocycles in developing compounds with improved pharmacological properties. The combination of piperidine and azetidine rings within a single molecular framework offers possibilities for fine-tuning biological activity, selectivity, and pharmacokinetic characteristics. Such structural modifications can influence factors including membrane permeability, metabolic stability, and target binding affinity.

Structural Overview and Unique Features

The molecular structure of this compound exhibits several distinctive features that contribute to its chemical and biological properties. The compound possesses a molecular formula of C16H23N3O2 with a molecular weight of 289.38 grams per mole. The structural architecture consists of three primary components: a central piperidine ring, an attached azetidine ring system, and a benzyl carboxylate protecting group.

The piperidine ring adopts a chair conformation under standard conditions, providing a stable six-membered ring framework. The azetidine substituent occupies the 4-position of the piperidine ring, creating a specific spatial arrangement that influences the molecule's overall three-dimensional structure. The azetidine ring itself maintains significant ring strain, which contributes to the compound's unique reactivity profile.

The InChI code for the compound is 1S/C16H23N3O2/c17-14-10-19(11-14)15-6-8-18(9-7-15)16(20)21-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2. This International Chemical Identifier provides a standardized representation of the molecular structure that facilitates database searches and chemical informatics applications.

The compound contains three nitrogen atoms positioned at strategic locations within the molecular framework. The piperidine nitrogen participates in the carboxylate ester formation with the benzyl group, while the azetidine nitrogen serves as a bridging element between the two ring systems. The primary amine group attached to the azetidine ring provides an additional site for chemical modification and biological interaction.

Structural analysis reveals that the molecule possesses distributed polarity due to the presence of multiple nitrogen atoms and the carboxylate functionality. This polarity distribution can influence the compound's solubility characteristics, membrane permeability, and interaction with biological targets. The benzyl carboxylate group functions as a protecting group that can be selectively removed under appropriate reaction conditions, enabling further synthetic transformations.

The unique combination of ring systems creates opportunities for diverse chemical transformations. The azetidine ring can undergo ring-opening reactions under nucleophilic conditions, while the piperidine ring can participate in various functionalization reactions. The benzyl carboxylate group can be modified through hydrolysis, hydrogenolysis, or other ester transformation reactions.

Properties

IUPAC Name |

benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c17-14-10-19(11-14)15-6-8-18(9-7-15)16(20)21-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHDHWNOKIWMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(C2)N)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route Overview

The synthesis of Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate generally proceeds via:

- Starting from benzyl piperidine-1-carboxylate derivatives.

- Introduction of the 3-aminoazetidine moiety through nucleophilic substitution or coupling reactions.

- Formation of the dihydrochloride salt to enhance solubility and stability for biological applications.

This process often requires careful control of reaction conditions, solvents, catalysts, and purification steps to achieve high yield and purity.

Detailed Synthetic Methods

Nucleophilic Substitution/Coupling Reaction

One validated synthetic approach involves reacting benzyl 4-(aminomethyl)piperidine-1-carboxylate with halogenated heterocycles or azetidine derivatives under basic conditions.

- Reactants: Benzyl 4-(aminomethyl)piperidine-1-carboxylate and 3-aminoazetidine or halogenated azetidine derivatives.

- Base: Cesium carbonate (Cs₂CO₃) is commonly used to deprotonate the amine and facilitate nucleophilic attack.

- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM) are typical solvents.

- Temperature: Reactions are performed at elevated temperatures (around 100°C) for 2–12 hours.

- Purification: Column chromatography or recrystallization is employed to isolate the product.

- Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt.

| Parameter | Typical Condition |

|---|---|

| Base | Cs₂CO₃ |

| Solvent | DMF or DCM |

| Temperature | 100°C |

| Reaction Time | 2–12 hours |

| Yield | Approximately 70–75% |

This method is favored for its moderate to good yields and relatively straightforward process control.

Multi-step Industrial Synthesis

In industrial settings, the synthesis is scaled up with automated reactors, emphasizing:

- Stepwise formation of the piperidine ring.

- Introduction of the benzyl carbamate protective group.

- Attachment of the 3-aminoazetidine substituent.

Purification steps such as recrystallization and chromatography are critical to ensure product purity (>95%) suitable for pharmaceutical use.

Case Study: Related Piperidine Derivative Preparation

While direct detailed preparation data for this compound is limited, insights can be drawn from the synthesis of structurally related compounds such as 1-benzyl-4-aniline piperidine-4-carboxylic acid, which shares the piperidine core and benzyl protective group.

Three-step Synthesis (Patent CN102442937B)

- Step 1: Addition of hydrocyanic acid to 1-benzyl-4-piperidone under basic catalysis at 0–15°C, followed by reaction with aniline under reflux to form 1-benzyl-4-cyano-4-aniline piperidine.

- Step 2: Hydrolysis of the cyano group using 70–90% sulfuric acid at 20–50°C for 50–90 hours to yield 1-benzyl-4-amineformyl-4-aniline piperidine.

- Step 3: Treatment with concentrated hydrochloric acid under reflux for 10–20 hours to obtain 1-benzyl-4-aniline piperidine-4-carboxylic acid.

This method optimizes reaction conditions to reduce organic solvent use, improve yield, and minimize environmental impact.

| Step | Reactants/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| 1 | 1-benzyl-4-piperidone + HCN + aniline + base | 0–15, then reflux | 0.5–3 + reflux | Controlled addition of reagents |

| 2 | Sulfuric acid hydrolysis | 20–50 | 50–90 | Long reaction time for hydrolysis |

| 3 | Concentrated HCl reflux | Boiling (~100) | 10–20 | Final acidification and crystallization |

This approach achieves higher yields and environmental benefits compared to earlier methods.

Analytical Techniques for Characterization

Ensuring the structural integrity and purity of this compound involves:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the substitution pattern on the piperidine and azetidine rings.

- High-Performance Liquid Chromatography (HPLC): Assesses purity, targeting >95% for pharmaceutical standards.

- Mass Spectrometry (MS): Verifies molecular weight and confirms the presence of the benzyl carbamate and aminoazetidine moieties.

- Melting Point Analysis: Compares with literature values; hydrochloride salts typically decompose around 160–170°C.

Summary Table of Preparation Methods

| Method Type | Key Steps | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic Substitution | Benzyl piperidine derivative + 3-aminoazetidine | Cs₂CO₃ base, DMF solvent, 100°C, 2–12 h | ~70–75 | Moderate yield, scalable |

| Multi-step Industrial Synthesis | Formation of piperidine ring, substitution, salt formation | Automated reactors, purification steps | High | High purity, industrial scale |

| Related Piperidine Derivative Synthesis | Cyanation, hydrolysis, acidification | 0–50°C, reflux, long reaction times | Improved over older methods | Environmentally optimized, patent-protected |

Chemical Reactions Analysis

Acylation of the Azetidine-Amino Group

The primary amine on the azetidine ring undergoes acylation with electrophilic reagents:

-

Reagents : Acetyl chloride, benzoyl chloride, or anhydrides.

-

Conditions : Base catalysis (e.g., triethylamine) in dichloromethane or THF at 0–25°C.

-

Product : Substituted amides (e.g., benzyl 4-(3-acetamidoazetidin-1-yl)piperidine-1-carboxylate).

Example :

This reaction parallels Boc-protected analogs, where the amino group’s nucleophilicity drives acyl transfer.

Alkylation Reactions

The azetidine-amine participates in alkylation to form secondary or tertiary amines:

-

Reagents : Alkyl halides (e.g., methyl iodide) or epoxides.

-

Conditions : Polar aprotic solvents (DMF, DMSO) with mild heating (40–60°C).

-

Product : N-alkylated derivatives (e.g., benzyl 4-(3-(methylamino)azetidin-1-yl)piperidine-1-carboxylate).

Mechanistic Insight :

The reaction proceeds via an Sₙ2 mechanism, favored by the amine’s lone pair attacking electrophilic carbons .

Condensation with Carbonyl Compounds

The primary amine reacts with aldehydes/ketones to form Schiff bases:

-

Reagents : Benzaldehyde, acetone.

-

Conditions : Anhydrous ethanol or methanol, reflux (60–80°C).

-

Product : Imine derivatives (e.g., benzyl 4-(3-(benzylideneamino)azetidin-1-yl)piperidine-1-carboxylate).

Stability : Imines may require stabilization via reduction (e.g., NaBH₄) to secondary amines .

Carboxylate Ester Hydrolysis

The benzyl ester undergoes hydrolysis to yield the carboxylic acid:

-

Reagents :

-

Acidic : Concentrated HCl (reflux, 6–12 h).

-

Basic : NaOH/EtOH (room temperature, 24 h).

-

-

Product : 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylic acid.

Comparison to Analogs :

Similar Boc-protected esters require acidic deprotection (e.g., TFA), but the benzyl group here necessitates harsher conditions .

**

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmaceutical Intermediates

Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to the development of new drugs targeting specific biological pathways. For instance, it can be a precursor for compounds designed to inhibit certain enzymes or receptors involved in disease mechanisms .

2. Drug Design and Development

The compound's ability to interact with biological targets makes it an essential candidate in drug design. Its piperidine and azetidine rings enhance its binding affinity to various receptors, which is beneficial for developing drugs aimed at treating neurological disorders or other conditions requiring receptor modulation .

Case Studies and Research Findings

Case Study 1: Neuropharmacology

Research has highlighted the potential of benzyl derivatives, including this compound, as muscarinic receptor antagonists. These compounds have shown promise in treating neurological diseases such as Alzheimer's disease by modulating neurotransmitter systems .

Case Study 2: Synthesis of Multi-target Ligands

A study demonstrated the synthesis of multi-target-directed ligands (MTDLs) incorporating benzyl piperidine derivatives. These ligands were evaluated for their potential anti-Alzheimer's activity, showcasing the versatility of this compound as a scaffold for developing therapeutics aimed at complex diseases .

Chemical Reactions and Modifications

This compound can undergo various chemical reactions, including:

- Oxidation : Using reagents like potassium permanganate to yield ketones.

- Reduction : Employing lithium aluminum hydride to produce amines.

These reactions allow researchers to create derivatives with enhanced or altered biological activities, further expanding its utility in medicinal chemistry.

Mechanism of Action

The mechanism by which Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Biological Activity

Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate (CAS Number: 883546-93-8) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant research findings.

- Molecular Formula : C16H23N3O2

- Molecular Weight : 289.379 g/mol

- CAS Number : 883546-93-8

- Purity : Minimum 97% .

Synthesis

The synthesis of this compound involves the reaction of appropriate piperidine derivatives with benzyl and azetidine components. The specific synthetic routes may vary, but they typically include steps to ensure the correct stereochemistry and functional groups are introduced.

Antiviral Activity

Research has indicated that compounds related to piperidine derivatives exhibit antiviral properties. For instance, studies on similar structures have shown moderate protection against various viruses, including Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1). The cytotoxic concentration (CC50) for related compounds was reported at approximately 92 μM in Vero cells, suggesting a potential therapeutic window for further exploration .

Antibacterial and Antifungal Activity

The antibacterial activity of piperidine derivatives has also been documented. Compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness. For example, derivatives were evaluated against Staphylococcus aureus and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth .

The mechanism of action for compounds like this compound is thought to involve interference with viral replication processes or bacterial cell wall synthesis. The exact pathways remain an area for further investigation.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

- Antiviral Screening : A study synthesized a series of piperidine derivatives and tested them against HIV and other viruses. Some showed significant antiviral activity, indicating that structural modifications can enhance efficacy .

- Immunomodulatory Effects : Research has suggested that certain piperidine derivatives can modulate immune responses, potentially affecting T-cell behavior and enhancing immune system activity against tumors .

Research Findings Table

Q & A

Q. What are the standard synthetic routes for Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate?

The compound is typically synthesized via cross-electrophile coupling or nucleophilic substitution. For example, benzyl 4-hydroxypiperidine-1-carboxylate can react with halogenated azetidine derivatives under catalytic conditions (e.g., triphenylphosphine oxide) to introduce the 3-aminoazetidine moiety. Purification is achieved via column chromatography using gradients like ethyl acetate/hexane .

Q. How is the compound characterized for purity and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., δ 128–137 ppm for aromatic protons, δ 42–67 ppm for piperidine carbons) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, HRMS (ESI-MS) [M+H]+ with deviations <0.0002 Da confirms molecular weight .

Q. What analytical techniques confirm the presence of functional groups?

Fourier-Transform Infrared Spectroscopy (FTIR) identifies amine (N–H stretch ~3300 cm⁻¹) and ester (C=O ~1700 cm⁻¹) groups. NMR resolves piperidine (δ 3–4 ppm) and azetidine ring protons (δ 2–3 ppm) .

Q. What are the storage and handling recommendations?

Store in a cool, dry, and dark environment (<4°C) in sealed containers. Use PPE (nitrile gloves, lab coats) and work in fume hoods to minimize inhalation/contact risks, as toxicological data are incomplete .

Q. How to assess stability under different conditions?

Conduct stress tests by exposing the compound to heat (40–60°C), light (UV/visible), and humidity (75% RH). Monitor degradation via HPLC and compare retention times to standards .

Advanced Research Questions

Q. How to optimize reaction yields when synthesizing this compound under varying conditions?

Adjust catalysts (e.g., cesium carbonate for SN2 reactions), solvent polarity (DMF for polar intermediates), and temperature (100–150°C). For example, increasing DMF volume improved yields from 39% to 75% in cross-coupling reactions .

Q. How to design safety protocols given conflicting toxicological data?

Adopt conservative measures: use full-face respirators for airborne particles (APF ≥50) and emergency eyewash stations. Cross-reference SDS from multiple sources (e.g., Combi-Blocks vs. TCI America) to identify common hazards .

Q. How to resolve discrepancies in spectroscopic data across studies?

Validate spectra against reference databases (e.g., PubChem) and use orthogonal techniques. For example, 13C NMR (δ 155–159 ppm for carbonyls) and HRMS together reduce ambiguity in structural assignments .

Q. What strategies modify the compound to enhance bioactivity?

Introduce substituents via reductive amination (e.g., adding fluorophenyl groups) or coupling reactions (e.g., with thiazole-carboxylic acids). These modifications improve target binding, as seen in analogs with IC50 values <1 µM .

Q. How to evaluate drug-likeness using computational methods?

Apply Quantitative Structure-Activity Relationship (QSAR) models to predict ADMET properties. Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like kinase enzymes, leveraging structural analogs from PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.